molecular formula C22H26FNO2 B2969817 1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1797960-63-4

1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2969817
CAS RN: 1797960-63-4
M. Wt: 355.453
InChI Key: NPBKOQHZKKJLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(4-methoxyphenyl)propan-1-one, also known as 4'-fluoro-4-methoxy-α-Pyrrolidinopropiophenone (4F-PPP), is a synthetic designer drug that belongs to the class of cathinone derivatives. It was first synthesized in the early 2000s and has gained popularity among recreational drug users due to its stimulant effects. In recent years, there has been growing interest in studying the scientific research applications of 4F-PPP.

Scientific Research Applications

Synthesis and Imaging Applications

1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(4-methoxyphenyl)propan-1-one, and compounds with similar structures, have been explored for their potential in synthesizing radioligands for imaging purposes. For instance, compounds like (R)-1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-3-methylamino-propan-2-ol and (S,S)-1-cyclopentyl-2-(5-fluoro2-methoxy-phenyl)-1-morpholin-2-yl-ethanol have been synthesized and found to be potent inhibitors of norepinephrine reuptake. These compounds were evaluated for their potential as radioligands for imaging central norepinephrine transporters with PET, highlighting the utility of such structures in the development of diagnostic tools in neurology and psychiatry (Schou et al., 2006).

Antimicrobial Activity

Compounds with structural similarities to 1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(4-methoxyphenyl)propan-1-one have been synthesized and their antimicrobial activities evaluated. For example, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones showed promising results against various microbial strains, showcasing the potential of such compounds in developing new antimicrobial agents (Nagamani et al., 2018).

Protein Kinase Inhibition

Azepane derivatives, similar in structure to the compound , have been explored for their inhibitory activity against protein kinases, particularly PKB-alpha. Structure-based optimization of these derivatives has led to the development of compounds with significant inhibitory activity and plasma stability, suggesting their potential in therapeutic applications related to kinase-dependent pathways (Breitenlechner et al., 2004).

Antibacterial Activity

The synthesis of secondary propanaryl-amines derived from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine and their subsequent evaluation revealed high antibacterial activity. This underscores the potential of structurally similar compounds in the development of new antibacterial drugs (Arutyunyan et al., 2017).

properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO2/c1-26-21-12-5-17(6-13-21)7-14-22(25)24-15-3-2-4-19(16-24)18-8-10-20(23)11-9-18/h5-6,8-13,19H,2-4,7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBKOQHZKKJLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one

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